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Compound of Interest

Compound Name: Fak-IN-10

Cat. No.: B10803282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of

several Focal Adhesion Kinase (FAK) inhibitors currently in clinical development. The

information presented is collated from publicly available data from Phase I clinical trials and

preclinical studies, offering a valuable resource for researchers in oncology and drug

development.

FAK Signaling Pathway Overview
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell

adhesion, migration, proliferation, and survival. It integrates signals from integrins and growth

factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK. Due to its

significant role in tumor progression and metastasis, FAK has emerged as a promising target

for cancer therapy.
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Caption: FAK Signaling Pathway. This diagram illustrates the central role of FAK in integrating

signals from the extracellular matrix and growth factors to regulate key cellular processes

involved in cancer progression.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several FAK inhibitors

based on data from clinical trials in patients with advanced solid tumors. It is important to note

that dosing schedules and patient populations may vary between studies, which can influence

the PK profiles.
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FAK
Inhibitor

Alias(es) Dose

Cmax
(Maximu
m
Concentr
ation)

Tmax
(Time to
Cmax)

AUC
(Area
Under the
Curve)

Half-life
(t1/2)

Defactinib

VS-6063,

PF-

04554878

400 mg

BID

~273

ng/mL
~2-4 hours

~2,099

h*ng/mL

(AUC0-

12h)

Not

explicitly

stated;

steady

state

reached in

~15

days[1]

GSK22560

98

1000 mg

BID (MTD)

Dose-

proportiona

l

Not

explicitly

stated

Dose-

proportiona

l

4-9

hours[2]

PF-

00562271

125 mg

BID

(RP2D)

with food

Not

explicitly

stated

0.5-6

hours[3]

Increased

with dose

(nonlinear)

[4]

~2-3 hours

(preclinical)

[5]

BI 853520 IN10018
200 mg QD

(MTD)

Not

explicitly

stated

~2 hours

20,400

nmol·h/L

(AUC0-

24h, single

dose)[6]

~20-21

hours[3]

VS-4718 PND-1186

50 mg/kg

BID (in

vivo, mice)

Not

explicitly

stated

Not

explicitly

stated

Not

explicitly

stated

Not

explicitly

stated

Abbreviations: AUC: Area Under the Curve; BID: Twice daily; Cmax: Maximum plasma

concentration; MTD: Maximum Tolerated Dose; QD: Once daily; RP2D: Recommended Phase

2 Dose; Tmax: Time to reach Cmax.
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Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through

Phase I clinical trials. While specific protocols vary, the general workflow for a human oral

bioavailability study is outlined below.
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Caption: Experimental Workflow for a Clinical Pharmacokinetic Study. This diagram outlines the

key steps involved in determining the pharmacokinetic profile of an investigational drug in

humans.

Detailed Methodologies
1. Study Design and Patient Population:

Design: Typically, these are open-label, dose-escalation Phase I studies.

Subjects: Patients with advanced, unresectable solid tumors for whom standard therapy is

not available or has failed.

Inclusion/Exclusion Criteria: Specific criteria regarding age, performance status (e.g., ECOG

score), and organ function are established to ensure patient safety and data consistency.

2. Drug Administration:

FAK inhibitors are typically administered orally as tablets or capsules.
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Dosing is often done in a fasted state initially, with food effect studies conducted separately

to assess the impact of food on drug absorption.

3. Pharmacokinetic Sampling:

Serial blood samples are collected at predefined time points before and after drug

administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at

-80°C) until analysis.

4. Bioanalytical Method:

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

is the standard for quantifying the concentration of the FAK inhibitor and its major

metabolites in plasma.[7]

Sample Preparation: This typically involves protein precipitation from the plasma samples

using an organic solvent like acetonitrile.[7]

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-

high-performance liquid chromatography (UPLC) is used to separate the analyte from other

plasma components.

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring

(MRM) mode provides high selectivity and sensitivity for detection and quantification.

5. Pharmacokinetic Analysis:

The plasma concentration-time data for each patient are analyzed using non-compartmental

methods with software such as WinNonlin.

Key PK parameters calculated include Cmax, Tmax, AUC from time zero to the last

measurable concentration (AUC0-t), AUC from time zero extrapolated to infinity (AUC0-inf),

and terminal elimination half-life (t1/2).

Discussion of Pharmacokinetic Profiles
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The FAK inhibitors profiled exhibit distinct pharmacokinetic properties that may influence their

clinical utility and dosing schedules.

Defactinib (VS-6063) demonstrates a relatively long time to reach maximum concentration,

especially when taken with food, which also increases its overall exposure.[1] Its metabolism

is primarily mediated by CYP3A4 and CYP2C9, indicating a potential for drug-drug

interactions.[1]

GSK2256098 shows dose-proportional pharmacokinetics and has a moderate half-life,

supporting a twice-daily dosing regimen.[2]

PF-00562271 is characterized by nonlinear pharmacokinetics, with exposure increasing

more than proportionally with the dose.[4][8] It is also a potent inhibitor of CYP3A, which has

significant implications for co-administration with other drugs metabolized by this enzyme.[4]

Its shorter half-life also necessitates twice-daily dosing.[5]

BI 853520 (IN10018) has a notably long terminal half-life, which is consistent with a once-

daily dosing schedule.[3] The exposure to this inhibitor tends to increase more than

proportionally with the dose.[6]

VS-4718 (PND-1186) is another FAK inhibitor, but publicly available human pharmacokinetic

data is limited at this time. Preclinical studies have shown its activity in vivo.

In conclusion, the current landscape of FAK inhibitors presents a range of pharmacokinetic

profiles. Understanding these differences is crucial for optimizing dosing strategies, managing

potential drug interactions, and ultimately improving therapeutic outcomes for patients. Further

clinical studies will continue to refine our understanding of the clinical pharmacology of these

promising targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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